Dimethylphosphinic chloride

Descripción general

Descripción

Dimethylphosphinic chloride is an organophosphorus compound with the molecular formula

C2H6ClOP

. It is a white to off-white crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethylphosphinic chloride can be synthesized through several methods. One common route involves the reaction of dimethylphosphinic acid with thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:

(CH3)2P(O)OH+SOCl2→(CH3)2P(O)Cl+SO2+HCl

Another method involves the chlorination of dimethylphosphine oxide using phosphorus trichloride:

(CH3)2P(O)H+PCl3→(CH3)2P(O)Cl+HCl

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions for higher yields and purity. The process typically involves continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Uses of Dimethylphosphinic Chloride

- Peptide Synthesis: this compound is used in the protection of amino acids during peptide synthesis .

- Luminescence Initiation: It initiates the luminescence of ABI-NH2 .

- Precursor for Nerve Gases: this compound is utilized in the reactivity of organophosphate-based nerve gases such as sarin gas .

- Synthesis of Dimethyl-ethynylphosphine Oxide: It is used in the preparation of dimethyl-ethynylphosphine oxide .

- Silicon Complex Formation: Dimethylphosphinic acid, when reacted with tetrachlorosilane, can form a tetra-cationic silicon complex .

Chemical Reactions and Kinetics

This compound participates in various chemical reactions, with several studies focusing on the kinetics and mechanisms of these reactions.

- Pyridinolysis: Studies have been conducted on the pyridinolysis of dimethyl phosphinic chloride in acetonitrile to understand the reaction kinetics and mechanisms . The observed rate constants follow a pseudo-first-order reaction .

- Aminolysis: The kinetics and mechanism of the reaction of dimethyl phosphinic chloride with anilines in acetonitrile have been explored .

Kinetics and Mechanism of Pyridinolyses

Research has explored the kinetics and mechanisms of pyridinolyses of dimethyl phosphinic and thiophosphinic chlorides in acetonitrile . The reactivity differences between phosphorus-oxygen and phosphorus-sulfur compounds are attributed to electronegativity differences and electronic effects of the ligands .

Reaction with Anilines

The reactions of dimethyl phosphinic chloride with X-anilines have been studied kinetically in acetonitrile .

Formation of Silicon Complexes

Dimethylphosphinic acid reacts with SiCl4 to yield compounds with six-fold coordinated silicon atoms, forming a tetra-cationic silicon complex with chloride counter-ions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

DMPC is primarily utilized in the protection of amino acids during peptide synthesis. It acts as a protective group that allows for selective reactions without interfering with other functional groups. This application is crucial in the development of peptides for pharmaceuticals and biotechnological applications.

- Case Study : In a study investigating peptide synthesis, DMPC was employed to protect amino groups, facilitating the formation of complex peptide structures while maintaining high purity and yield .

Organophosphate Chemistry

DMPC is involved in synthesizing various organophosphate compounds, including potential nerve agents. Its reactivity allows it to participate in the formation of phosphoramidates and other derivatives used in chemical research.

- Application Insight : The compound's role in synthesizing phosphoramidates has implications for developing pharmaceuticals and agrochemicals, where phosphorous compounds play a vital role .

Industrial Applications

DMPC initiates luminescence in certain chemical reactions, making it useful in developing luminescent materials for sensors and display technologies.

- Application Example : In research focusing on luminescent sensors, DMPC was used to enhance the luminescent properties of ABI-NH₂ compounds, demonstrating its utility in sensor technology .

Safety and Handling Considerations

Due to its corrosive nature, handling DMPC requires stringent safety measures:

Mecanismo De Acción

The mechanism by which dimethylphosphinic chloride exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the phosphorus atom. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Dimethylphosphinic chloride can be compared with other similar compounds such as:

Dimethylphosphine oxide: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

Diphenylphosphinic chloride: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.

Methylphosphonyl dichloride: Contains two chlorine atoms and is used in different applications, including as a precursor to chemical weapons agents.

This compound is unique due to its specific reactivity profile and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.

Actividad Biológica

Dimethylphosphinic chloride (DMPC) is an organophosphorus compound with significant biological implications, particularly in the context of neurotoxicity and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

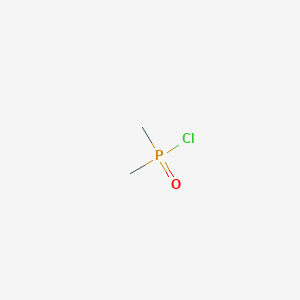

Chemical Structure and Properties

- Molecular Formula : (CH₃)₂P(O)Cl

- Molecular Weight : 112.51 g/mol

- Physical State : Crystalline solid, moisture-sensitive

- Melting Point : 65-71 °C

- Boiling Point : 204 °C

DMPC is characterized by its phosphinic structure, which contributes to its reactivity and biological interactions. The compound is often used in peptide synthesis and as a precursor for various organophosphate derivatives .

DMPC acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, DMPC can lead to increased levels of acetylcholine, causing prolonged stimulation of cholinergic receptors. This mechanism is similar to that of nerve agents like sarin, highlighting DMPC's potential neurotoxic effects .

Kinetics of Inhibition

The kinetics of DMPC's reaction with anilines in acetonitrile have been studied to understand its reactivity better. The reaction proceeds via nucleophilic attack, leading to the displacement of chloride ions and the formation of phosphonates .

Neurotoxicity

A significant aspect of DMPC's biological activity is its role as a neurotoxin. Research indicates that compounds like DMPC can disrupt normal neurotransmission processes, leading to symptoms associated with cholinergic toxicity, such as muscle spasms and respiratory failure .

Case Study: Inhibition of Acetylcholinesterase

A study examining the inhibition of AChE by DMPC revealed that it effectively phosphorylates the enzyme, rendering it inactive. This phosphorylation process can be quantified by measuring the extent of enzyme activity loss over time. The aging process of the phosphorylated enzyme further complicates the dynamics, as aged AChE cannot be reactivated, leading to sustained toxic effects .

Research Findings

- Synthesis and Biological Analysis :

- Reactivity Studies :

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| AChE Inhibition | Effective inhibitor; leads to increased acetylcholine levels and potential toxicity |

| Neurotoxicity | Symptoms include muscle spasms and respiratory failure; similar mechanisms to nerve agents |

| Reactivity with Nucleophiles | Reactivity varies with solvent; significant implications for synthesis and biological activity |

Propiedades

IUPAC Name |

[chloro(methyl)phosphoryl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNMBKFJYRAHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149503 | |

| Record name | Dimethylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-92-8 | |

| Record name | Phosphinic chloride, dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction Dimethylphosphinic chloride is known for in the context of the provided research?

A1: this compound is primarily utilized for its ability to react with Hydroxysteroids, converting them into Dimethylphosphinates. [, ] This reaction is often facilitated by the presence of Triethylamine. []

Q2: Why is the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) significant in relation to this compound?

A2: While not directly reacting with this compound, the formation of 2,2′-Spirobi(1,3,4,2λ5-oxadiazaphospholines) highlights an important chemical principle. This reaction, involving Carboxylic acid hydrazides and Phosphonic dichlorides, yields a spirocyclic Phosphorane structure. [] Interestingly, this compound reacts with Carboxylic acid hydrazides in a similar manner, creating Oxadiazaphosphole dimers, showcasing an analogous structural outcome. []

Q3: Are there alternative reagents to this compound for converting Hydroxysteroids to their corresponding esters?

A3: Yes, N,N-(Dimethyl)dimethylphosphinic amide can also be used to convert Hydroxysteroids into Dimethylphosphinates. [] This provides an alternative pathway for achieving similar derivatization of Hydroxysteroids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.